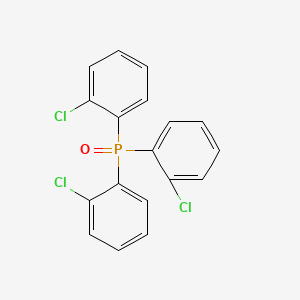
Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane is a compound belonging to the class of organophosphorus compounds It is characterized by the presence of three 2-chlorophenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane typically involves the reaction of 2-chlorophenylmagnesium bromide with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
3C6H4ClMgBr+POCl3→(C6H4Cl)3P=O+3MgBrCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems can help in maintaining the required anhydrous conditions and controlling the reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chlorine atoms in the 2-chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of compounds like tris(2-chlorophenyl)phosphine oxide.
Reduction: Formation of tris(2-chlorophenyl)phosphine.
Substitution: Formation of substituted tris(2-chlorophenyl) derivatives.
Scientific Research Applications
Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- Tris(2-methoxyphenyl)(oxo)-lambda~5~-phosphane
- Tris(2-fluorophenyl)(oxo)-lambda~5~-phosphane
- Tris(2-bromophenyl)(oxo)-lambda~5~-phosphane
Comparison: Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. Compared to its methoxy, fluoro, and bromo analogs, the chlorinated compound may exhibit different electronic and steric properties, affecting its behavior in chemical reactions and its interactions with biological targets.
Properties
CAS No. |
61102-88-3 |
|---|---|
Molecular Formula |
C18H12Cl3OP |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
1-bis(2-chlorophenyl)phosphoryl-2-chlorobenzene |
InChI |
InChI=1S/C18H12Cl3OP/c19-13-7-1-4-10-16(13)23(22,17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H |
InChI Key |
GYRYNQDRCSYFRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)P(=O)(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


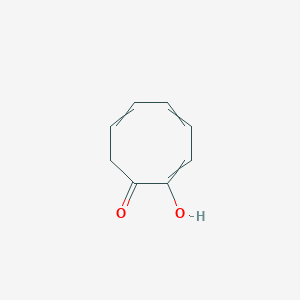




![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)

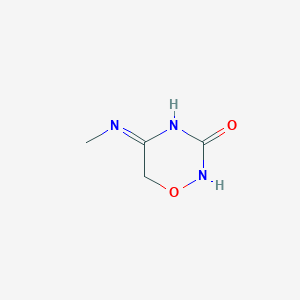
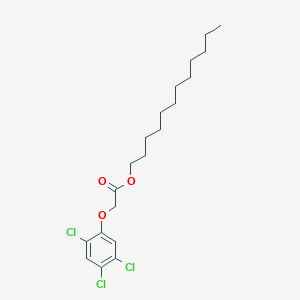
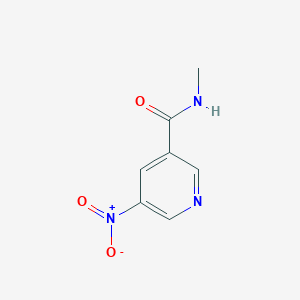
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)

